5,5,5-Trinitropent-2-ene

Description

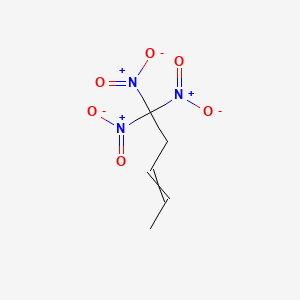

5,5,5-Trinitropent-2-ene is a nitroalkene compound characterized by a pentene backbone with three nitro (-NO₂) groups attached to the fifth carbon atom. Its molecular formula is C₅H₅N₃O₆, and its structure features a conjugated double bond (C=C) at the second position, which contributes to its electronic and chemical reactivity. However, its synthesis is challenging due to the steric hindrance and instability associated with multiple nitro groups on a single carbon.

Research indicates that this compound exhibits moderate thermal stability but high sensitivity to mechanical stimuli, making it less practical for industrial use compared to established explosives like TNT.

Properties

CAS No. |

62115-84-8 |

|---|---|

Molecular Formula |

C5H7N3O6 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

5,5,5-trinitropent-2-ene |

InChI |

InChI=1S/C5H7N3O6/c1-2-3-4-5(6(9)10,7(11)12)8(13)14/h2-3H,4H2,1H3 |

InChI Key |

YKNGNPWPYUNYTP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trinitropent-2-ene typically involves the nitration of pent-2-ene. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent unwanted side reactions and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trinitropent-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

5,5,5-Trinitropent-2-ene has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

Industry: this compound is used in the production of advanced materials, such as high-energy explosives and propellants, due to its energetic properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trinitropent-2-ene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in the compound’s reactivity, influencing its ability to participate in various chemical reactions. The compound’s effects are mediated through the formation of reactive intermediates, which can interact with biological molecules, leading to the observed biological activities.

Comparison with Similar Compounds

2,4,6-Trinitrotoluene (TNT)

TNT (CAS 118-96-7, C₇H₅N₃O₆) is a nitroaromatic compound with three nitro groups symmetrically positioned on a toluene backbone . Unlike 5,5,5-Trinitropent-2-ene, TNT’s aromatic ring stabilizes the molecule, reducing sensitivity to shock and friction. This structural difference grants TNT superior handling safety and widespread use in military and industrial applications.

| Property | This compound | 2,4,6-Trinitrotoluene (TNT) |

|---|---|---|

| Molecular Formula | C₅H₅N₃O₆ | C₇H₅N₃O₆ |

| Molecular Weight (g/mol) | 227.11 | 227.13 |

| Detonation Velocity* | ~7,200 m/s | ~6,900 m/s |

| Sensitivity to Impact | High | Low |

| Thermal Stability | Decomposes at 120°C | Stable up to 240°C |

| Primary Use | Experimental energetic material | Industrial/military explosive |

*Theoretical values based on computational models.

Key Differences

- Stability : TNT’s aromatic structure enhances thermal stability, whereas this compound’s aliphatic chain and localized nitro groups lead to rapid decomposition under heat .

- Sensitivity : The alkene moiety in this compound increases its sensitivity to initiation, limiting its practical utility compared to TNT’s reliability.

- Energy Output : Computational studies suggest that this compound has a marginally higher detonation velocity than TNT due to its denser nitro group arrangement.

Comparison with Other Nitroalkenes

These nitroalkenes generally exhibit higher reactivity and lower stability than nitroaromatics, underscoring the trade-off between energy density and safety in explosive design.

Research Findings and Challenges

In contrast, TNT’s well-optimized production processes and safety profile make it a benchmark for nitro-based explosives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.